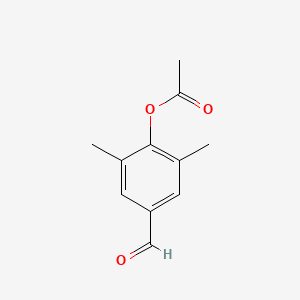

4-Formyl-2,6-dimethylphenyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

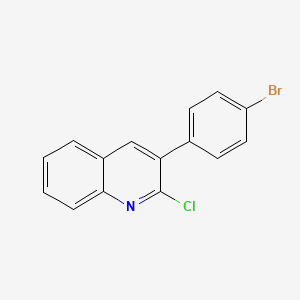

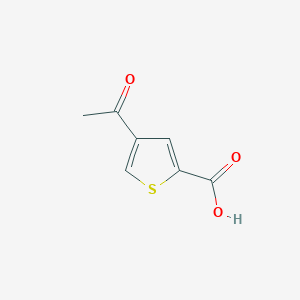

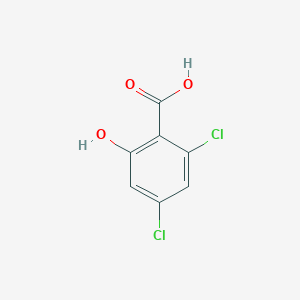

“4-Formyl-2,6-dimethylphenyl acetate” is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . It is a solid at room temperature .

Synthesis Analysis

While specific synthesis methods for “4-Formyl-2,6-dimethylphenyl acetate” were not found, it’s worth noting that compounds like these can be synthesized using various methods. For instance, Suzuki–Miyaura coupling is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . Another method involves the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis

The InChI code for “4-Formyl-2,6-dimethylphenyl acetate” is 1S/C11H12O3/c1-7-4-10 (6-12)5-8 (2)11 (7)14-9 (3)13/h4-6H,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it can be involved in Suzuki–Miyaura coupling, a common carbon–carbon bond-forming reaction . Another potential reaction is the catalytic protodeboronation of alkyl boronic esters .Physical And Chemical Properties Analysis

“4-Formyl-2,6-dimethylphenyl acetate” is a solid at room temperature . It has a molecular weight of 192.21 . The compound’s InChI code provides further information about its molecular structure .科学的研究の応用

Coordination Compounds and Antimicrobial Activity

- Studies have shown the synthesis of coordination compounds involving copper with derivatives related to 4-Formyl-2,6-dimethylphenyl acetate, demonstrating applications in the development of new materials with selective antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli (Gulea et al., 2012).

Condensation Reactions for Polymer and Material Synthesis

- Research on the condensation of 2,6-dimethylphenol with glyoxal and benzil has led to the synthesis of materials relevant to engineering plastics and other applications, showcasing the versatility of 4-Formyl-2,6-dimethylphenyl acetate derivatives in polymer chemistry (Mcgowan et al., 2010).

Carbonic Anhydrase Inhibition by Antioxidant Phenols

- Investigations into the inhibition of human carbonic anhydrase isozymes by phenol derivatives, including 2,6-dimethylphenol, have implications for therapeutic applications and understanding enzyme interactions with phenolic compounds (Şentürk et al., 2009).

Catalytic Reactions and Polymerization

- Catalytic reactions involving 4-Formyl-2,6-dimethylphenyl acetate derivatives have been explored for the synthesis of chiral acetates and the polymerization of 2,6-dimethylphenol, contributing to advancements in asymmetric synthesis and high-performance polymers (Jung et al., 2000).

Biodegradation and Environmental Applications

- A study on the biodegradation of 2,6-dimethylphenol by Mycobacterium neoaurum B5-4 highlights the potential for microbial remediation of plastic monomers and environmental pollutants, offering insights into the degradation pathways and mechanisms involved (Ji et al., 2019).

将来の方向性

While specific future directions for “4-Formyl-2,6-dimethylphenyl acetate” were not found, compounds like these are often used in research and development of new materials and reactions. For example, a compound with a similar structure was used as a building block in the synthesis of a two-dimensional covalent organic framework .

特性

IUPAC Name |

(4-formyl-2,6-dimethylphenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-4-10(6-12)5-8(2)11(7)14-9(3)13/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTIBBMRARODJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40535467 |

Source

|

| Record name | 4-Formyl-2,6-dimethylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40535467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formyl-2,6-dimethylphenyl acetate | |

CAS RN |

95306-94-8 |

Source

|

| Record name | 4-Formyl-2,6-dimethylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40535467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

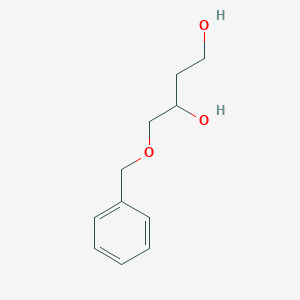

![{[2-(2-Iodoethoxy)ethoxy]methyl}benzene](/img/structure/B1338817.png)

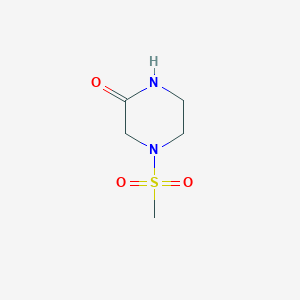

![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)

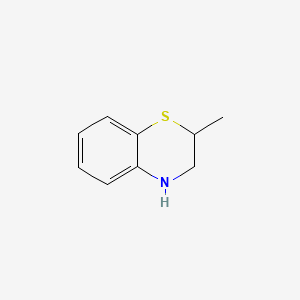

![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)